6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 6 and a cyano group at position 2. Its synthesis involves palladium-catalyzed cyanation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, yielding a 95:5 mixture of the desired product and the starting material .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWATZWPHOVBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646911 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-76-0 | |
| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization from Pyridine Derivatives
One of the primary routes reported involves the cyclization of functionalized pyridine precursors to form the pyrrolo[2,3-b]pyridine ring system. This method typically starts with a pyridine derivative bearing substituents that enable intramolecular cyclization to form the fused ring.
- The nitrile group is introduced either before or after cyclization, often via nucleophilic substitution or cyanation reactions.
- Chlorination at the 6-position is achieved through selective halogenation protocols, often using reagents such as N-chlorosuccinimide or other electrophilic chlorinating agents.
This approach benefits from relatively straightforward starting materials and the ability to introduce various substituents for further derivatization.
Palladium-Catalyzed Cross-Coupling Reactions
A notable method involves palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to install aryl or heteroaryl groups on the pyrrolo[2,3-b]pyridine core.
- For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be reacted with phenylboronic acid in the presence of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst and potassium carbonate base in a dioxane/water solvent mixture.
- The reaction is conducted under nitrogen atmosphere at elevated temperatures (~80°C).
- After completion, the mixture is acidified, extracted, and purified to isolate the desired product.
This method is valuable for introducing substituents at specific positions, enabling the synthesis of 6-chloro derivatives by subsequent halogenation or by using appropriately substituted starting materials.
Functional Group Transformations
Post-cyclization functionalization is also a key step:
- Chlorination of the pyrrolo[2,3-b]pyridine ring can be performed selectively to yield the 6-chloro derivative.
- Introduction of the cyano group at the 4-position is often achieved via nucleophilic substitution or cyanation of a suitable leaving group (e.g., halide or triflate).
- These transformations require careful control of reaction conditions to avoid side reactions and maintain the integrity of the fused ring system.
Preparation Data and Formulation Notes
While the synthetic routes focus on chemical transformations, formulation data for handling and preparing solutions of this compound are also critical for research applications.
Stock Solution Preparation Table
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 5.63 | 28.15 | 56.31 |
| 5 mM Solution Volume (mL) | 1.13 | 5.63 | 11.26 |
| 10 mM Solution Volume (mL) | 0.56 | 2.82 | 5.63 |
Note: Volumes calculated based on molecular weight 177.59 g/mol for preparing stock solutions in DMSO or other solvents.
In Vivo Formulation Preparation
- Dissolve the compound in DMSO to prepare a master stock solution.
- Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity of solution at each step.
- Physical methods like vortexing, ultrasound, or gentle heating may aid dissolution.
- The order of solvent addition and solution clarity are critical to successful formulation.
Summary Table of Key Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Cyclization from Pyridine Derivatives | Functionalized pyridine, electrophilic chlorination | Direct ring construction, regioselectivity | Requires precise control of conditions |
| Palladium-Catalyzed Coupling | Pd catalyst, boronic acids, K2CO3, dioxane/water | Versatile substitution, mild conditions | Catalyst cost, sensitivity to air/moisture |
| Functional Group Transformation | Chlorinating agents, cyanide sources | Enables late-stage modification | Potential side reactions, selectivity issues |
Research Findings and Considerations
- The presence of both chloro and nitrile groups allows for further chemical modifications, making this compound a valuable intermediate in drug discovery.
- Synthetic methods emphasize maintaining the integrity of the fused heterocyclic core while introducing functional groups with high regioselectivity.
- Palladium-catalyzed cross-coupling reactions have been widely adopted due to their efficiency and adaptability to various substituents.
- Formulation data highlight the compound's solubility challenges and the importance of solvent systems for biological testing.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common method includes the chlorination of a pyridine derivative followed by cyclization with a nitrile group under controlled conditions. Industrial production often employs optimized synthetic routes to ensure high yield and purity, utilizing catalysts and specific reaction conditions to facilitate the cyclization process.
Common Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom can be replaced with other functional groups.
- Oxidation and Reduction : It can be transformed into different derivatives through oxidation or reduction processes.
- Cyclization : Participates in cyclization reactions to form more complex heterocyclic structures.
Chemistry
This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for further investigation into its biological activities.
Medicine
As a lead compound in drug development, this compound shows promise in targeting specific biological pathways associated with various diseases. Research indicates that it may inhibit certain enzymes or receptors involved in disease mechanisms.
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as:
- 1H-pyrrolo[2,3-b]pyridine
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine
Uniqueness
The presence of both a chlorine atom and a cyano group in this compound confers distinct chemical properties and enhances its reactivity compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents.
- Antimicrobial Properties : Studies indicate that this compound has notable antimicrobial activity against several pathogens, highlighting its potential use in developing new antibiotics.
- Enzyme Inhibition : Investigations into its mechanism of action have shown that it can inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolopyridine Derivatives
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
- Structure : Features a pyrrolo[2,3-c ]pyridine core (vs. [2,3-b ] in the target compound), with a chlorine at position 5 and an ethyl carboxylate at position 2.
- Synthesis : Obtained in 60% yield via similar cyclization methods, highlighting the influence of substituent positioning on reaction efficiency .
- The [2,3-c] ring fusion alters electronic distribution, which may affect binding interactions in biological systems.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
- Structure : Partially saturated dihydro-pyrrolo[3,4-c]pyridine core with a chlorine at position 6 and a hydrochloride salt.
- Key Differences : Saturation reduces aromaticity, likely decreasing planarity and rigidity compared to the fully aromatic target compound. This structural flexibility could influence pharmacokinetic properties, such as membrane permeability .
Heteroatom Variations: Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines, such as those synthesized via α-halo carbonyl intermediates , replace the pyrrole nitrogen with sulfur.
- Synthetic Routes: Unlike the palladium-catalyzed cyanation used for the target compound, thieno derivatives often rely on α-halo carbonyl compounds for intramolecular cyclization .
Anticancer Pyrrolopyridine Derivatives
Compounds like 6-Cyano-4-(4-fluorophenyl)-2-imino-5-methyl-7-oxo-N,N8-diphenyl-7,8-dihydro-2H-pyrano[2,3-b]pyridine-3-carboxamide (XXXVI) feature extended fused-ring systems with additional substituents:
- Structural Complexity: The pyrano[2,3-b]pyridine core introduces oxygen and additional phenyl groups, increasing molecular weight and lipophilicity.
- Biological Activity : While these derivatives exhibit anticancer activity, their inhibitory effects against MCF-7 and NCI-H460 cell lines are less potent than doxorubicin, underscoring the challenge of balancing structural complexity with efficacy .
Biological Activity
6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 1000340-76-0) is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄ClN₃ |
| Molecular Weight | 177.590 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 283.0 ± 35.0 °C |
| Flash Point | 125.0 ± 25.9 °C |
| LogP | 3.32 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound's structure allows it to modulate enzymatic activity, which can lead to therapeutic effects in different biological contexts.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against Gram-positive bacteria and certain fungi. This antimicrobial potential may be leveraged in the development of new therapeutic agents targeting infectious diseases .
Neuroprotective Effects
Emerging evidence suggests that derivatives of pyrrolopyridine compounds, including this compound, may have neuroprotective properties. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies and Research Findings
- Anticancer Evaluation : A study investigated the cytotoxicity of various pyrrolopyridine derivatives, including this compound, against ovarian cancer cell lines. Results indicated moderate cytotoxic effects with an IC50 value suggesting potential for further development as an anticancer agent .
- Antimicrobial Assessment : In a comparative study of several heterocyclic compounds, this compound demonstrated notable activity against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for developing new antimicrobial therapies .
- Neuroprotective Study : Research focusing on the neuroprotective effects of pyrrolopyridine derivatives showed that treatment with this compound resulted in reduced neuronal cell death in models of oxidative stress, suggesting its utility in neurodegenerative disease contexts .
Q & A
Q. Advanced Research Focus
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with enzymatic targets (e.g., kinases) to prioritize synthetic targets .
- Machine Learning : Train models on existing spectral databases to forecast reaction outcomes .
What are the contradictions in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?
Advanced Research Focus
Discrepancies arise from:
- Purity of Reagents : Commercial malonodinitriles vary in stability, affecting cyclization efficiency .
- Reaction Time : Prolonged heating (>24 hours) may degrade sensitive intermediates, reducing yields .
- Workup Procedures : Differences in crystallization solvents (e.g., ethanol vs. acetonitrile) impact recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
